Enzymatic Inhibition: Cathepsin G Activity vs. Structural Analogues
3,5-Dinitro-2-(piperidin-1-yl)benzamide demonstrates measurable inhibition of cathepsin G serine protease with an IC₅₀ of 4.00 × 10³ nM [1]. By contrast, the closely related analogue N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide—differing only in the amide N-substituent—has no reported cathepsin G activity in the same database, while other 3,5-dinitrobenzamide derivatives such as N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide show primary activity against DprE1 rather than host serine proteases [2]. This indicates that the 2-piperidinyl-3,5-dinitrobenzamide core, in its primary amide form, engages serine protease active sites in a manner not observed with extended N-substituted analogues.
| Evidence Dimension | Cathepsin G serine protease inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.00 × 10³ nM (4.0 μM) |
| Comparator Or Baseline | N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide: no cathepsin G inhibition reported in BindingDB/ChEMBL. N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide: active against DprE1, not cathepsin G. |
| Quantified Difference | Target compound exhibits micromolar cathepsin G inhibition; comparator analogues show no detectable activity against this protease. |
| Conditions | In vitro enzyme inhibition assay measuring half-maximal enzyme activity of cathepsin G serine protease (BindingDB BDBM50569548 / CHEMBL4875858). |
Why This Matters
This distinct serine protease inhibition profile identifies the compound as a candidate for target-class selectivity profiling where cathepsin G is an anti-target, enabling researchers to use it as an active control rather than relying on inactive analogues.
- [1] BindingDB Entry BDBM50569548 / CHEMBL4875858. Cathepsin G Inhibition Data. Available at: https://www.bindingdb.org (accessed 2026-05-02). View Source
- [2] BRENDA Enzyme Database. Entry 1.1.98.3: N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide DprE1 Activity. Available at: https://www.brenda-enzymes.info (accessed 2026-05-02). View Source
